N-(2,6-difluorobenzyl)-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[(2,6-Difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluorophenyl group attached to the indole nucleus, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole nucleus.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups attached to the indole ring.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving the indole nucleus.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Similar indole nucleus but lacks the difluorophenyl group, leading to different biological activities.
N-methylindole-6-carboxamide: Similar structure but without the difluorophenyl group, resulting in altered chemical properties.
2,6-Difluorophenyl derivatives: Compounds with the difluorophenyl group but different core structures, leading to distinct chemical and biological properties.
The uniqueness of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide lies in the combination of the indole nucleus and the difluorophenyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H14F2N2O |
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Molecular Weight |
300.30 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C17H14F2N2O/c1-21-8-7-11-5-6-12(9-16(11)21)17(22)20-10-13-14(18)3-2-4-15(13)19/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
QCASCMRHTOIBLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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